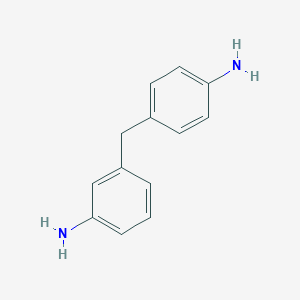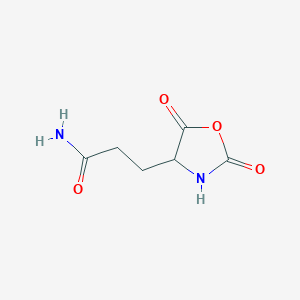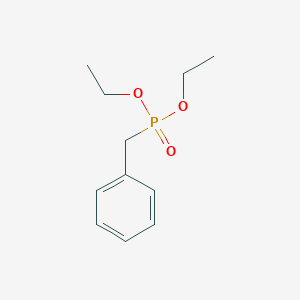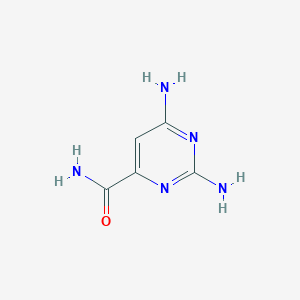
2,6-Diaminopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminopyrimidine-4-carboxamide (DAPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. DAPY derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diaminopyrimidine-4-carboxamide derivatives varies depending on the specific compound and its intended application. However, in general, 2,6-Diaminopyrimidine-4-carboxamide derivatives exert their biological effects by inhibiting specific enzymes or proteins involved in disease processes. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives that exhibit activity against HIV-1 reverse transcriptase work by inhibiting the enzyme's activity, thereby preventing viral replication.
Efectos Bioquímicos Y Fisiológicos
2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit a variety of biochemical and physiological effects, depending on the specific compound and its intended application. For example, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent antibacterial activity, while others have been found to exhibit anti-inflammatory or antitumor activity. Additionally, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their relatively simple and efficient synthesis method, which makes them readily available for research purposes. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have a broad spectrum of biological activities, making them potential candidates for the development of novel drugs. However, one limitation of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their potential toxicity, which must be carefully evaluated before use.
Direcciones Futuras
There are several future directions for the research and development of 2,6-Diaminopyrimidine-4-carboxamide derivatives. One potential direction is the development of 2,6-Diaminopyrimidine-4-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, the use of 2,6-Diaminopyrimidine-4-carboxamide derivatives in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of new biological targets for 2,6-Diaminopyrimidine-4-carboxamide derivatives may lead to the development of novel drugs for the treatment of a variety of diseases.
Métodos De Síntesis
2,6-Diaminopyrimidine-4-carboxamide can be synthesized through various methods, including the reaction of 2,6-diaminopyrimidine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-diaminopyrimidine with diethyl carbonate, followed by hydrolysis and decarboxylation. These methods are relatively simple and efficient, making 2,6-Diaminopyrimidine-4-carboxamide a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
2,6-Diaminopyrimidine-4-carboxamide derivatives have been extensively studied for their potential applications in the development of novel drugs. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent activity against HIV-1 reverse transcriptase, making them potential candidates for the treatment of HIV infections. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have shown promising results in the treatment of tuberculosis, malaria, and cancer.
Propiedades
Número CAS |
18620-82-1 |
|---|---|
Nombre del producto |
2,6-Diaminopyrimidine-4-carboxamide |
Fórmula molecular |
C5H7N5O |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |
Clave InChI |
AUPGCSRHUPOJDP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
SMILES canónico |
C1=C(N=C(N=C1N)N)C(=O)N |
Otros números CAS |
18620-82-1 |
Sinónimos |
2,6-diaminopyrimidine-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



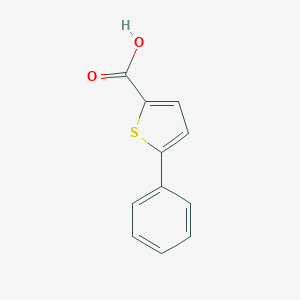
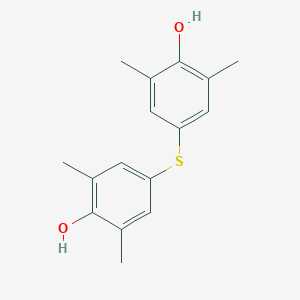
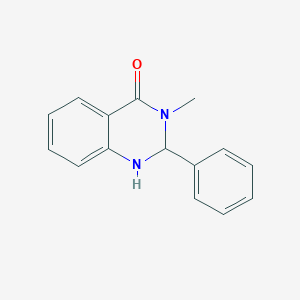
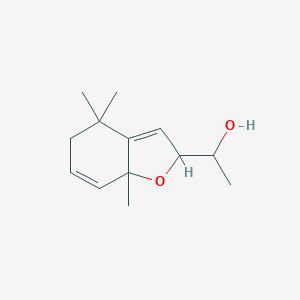
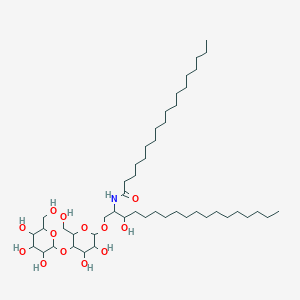
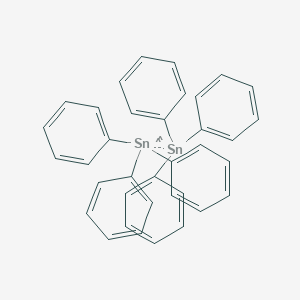
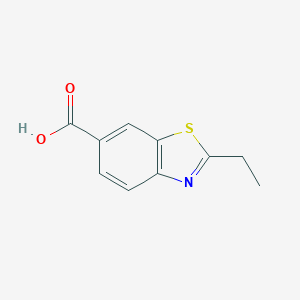
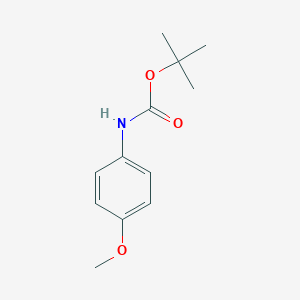
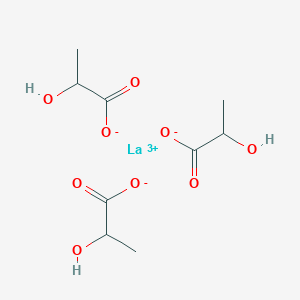
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

